REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:11]([Cl:14])(Cl)Cl.[C]=[O:16].Cl>[Fe](Cl)(Cl)Cl.C(O)=O>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:11]([Cl:14])=[O:16] |^3:14|
|
Name
|
|
Quantity
|
268 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1F)F)F)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
45 g
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred until the end of gas development
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
were pumped in over 8 hours at 60° C
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
DISTILLATION
|
Details
|
The product was then distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |